2-(1H-吡唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

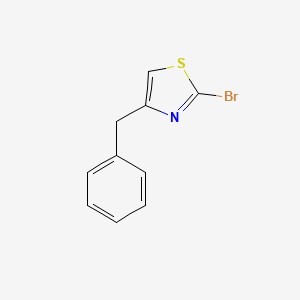

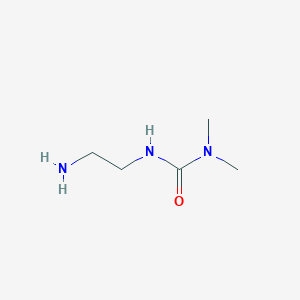

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis

Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

抗菌活性合成该化合物被用作合成具有抗菌活性的新衍生物的前体。例如,它参与了 1-(5-((1H-吡唑-1-基)甲基)-2-芳基-1,3,4-恶二唑-3(2H)-基)乙酮衍生物的制备,该衍生物对常见致病菌(如金黄色葡萄球菌和大肠杆菌)表现出显着的抗菌作用 (Asif 等,2021)。

催化和聚合2-(1H-吡唑-4-基)乙酸乙酯衍生物因其催化性能而受到研究。从中衍生的吡唑基化合物已被用作锌(II)羧酸盐配合物中的配体,这些配合物是 CO2 和环己烯氧化物共聚的活性催化剂。这展示了其在创造环保聚合物中的潜在应用 (Matiwane 等,2020)。

杂环化学和新的分子合成它是开发广泛杂环化合物的重要组成部分。新颖的合成方法利用 2-(1H-吡唑-4-基)乙酸乙酯来生产吡唑并[3,4-b]吡啶产物,为具有药物发现和材料科学潜在应用的新型 N-稠合杂环产物提供了一条途径 (Ghaedi 等,2015)。

抗氧化性能研究还探讨了由 2-(1H-吡唑-4-基)乙酸乙酯合成的吡唑衍生物的抗氧化性能。此类研究有助于了解该化合物在开发新的抗氧化剂中的潜力 (Naveen 等,2021)。

材料科学和晶体工程该化合物用于合成具有特定晶体结构和性质的材料。例如,由 2-(1H-吡唑-4-基)乙酸乙酯衍生的钼氧化物/吡唑基吡啶复合材料已被开发为烯烃环氧化的非均相催化剂,突出了其在创造用于化学转化的材料中的应用 (Figueiredo 等,2012)。

安全和危害

未来方向

Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.

作用机制

Target of Action

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family . Pyrazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure . .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The exact interaction between Ethyl 2-(1H-pyrazol-4-yl)acetate and its targets would depend on the specific chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by Ethyl 2-(1H-pyrazol-4-yl)acetate would depend on its specific targets and mode of action.

Pharmacokinetics

The compound’s solubility, molecular weight, and chemical structure would likely influence its adme properties .

Result of Action

Based on the known activities of pyrazole derivatives, it could potentially have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of Ethyl 2-(1H-pyrazol-4-yl)acetate could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . .

属性

IUPAC Name |

ethyl 2-(1H-pyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOICMRSLBUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)